Paullone vs. Kenpaullone: A 17.5-Fold Difference in CDK1 Inhibition Defines Its Role as a Negative Control
A direct head-to-head comparison reveals that the unsubstituted parent compound, Paullone, is a significantly weaker inhibitor of CDK1/cyclin B than its 9-bromo derivative, Kenpaullone. Paullone exhibited an IC50 of 7 µM, while Kenpaullone showed an IC50 of 0.4 µM in the same enzymatic assay [1]. This 17.5-fold difference in potency establishes Paullone as an essential, low-activity reference standard for calibrating the potency of newer, more active analogs within the same chemical series.
| Evidence Dimension | Potency against CDK1/cyclin B |
|---|---|
| Target Compound Data | IC50 = 7 µM |
| Comparator Or Baseline | Kenpaullone (9-bromopaullone), IC50 = 0.4 µM |
| Quantified Difference | Kenpaullone is 17.5-fold more potent than Paullone. |
| Conditions | In vitro enzymatic assay against CDK1/cyclin B complex. |
Why This Matters
This data justifies the procurement of Paullone as a low-potency control in kinase assays, crucial for validating that observed biological effects from the series are target-specific and not a general artifact of the chemical scaffold.
- [1] Schultz, C., et al. (1999). Paullones, a series of cyclin-dependent kinase inhibitors: synthesis, evaluation of CDK1/cyclin B inhibition, and in vitro antitumor activity. Journal of Medicinal Chemistry, 42(15), 2909–2919. PMID: 10425100. View Source
